4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Catalog No.
S14020211
CAS No.
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic a...

Product Name

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-4-9-10(7)5-6;/h3-4,6H,1-2,5H2,(H,11,12);1H

InChI Key

TWVHCKKTSZCCAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=NN2CC1C(=O)O.Cl

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound notable for its unique structure and diverse biological activities. It features a pyrazolo[1,5-a]pyridine core, which is recognized for its potential therapeutic applications in medicinal chemistry. The compound is characterized by the molecular formula C8H11ClN2O2C_8H_{11}ClN_2O_2 and has a molecular weight of approximately 202.64 g/mol. Its IUPAC name is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid; hydrochloride .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: Reduction can be accomplished with sodium borohydride or lithium aluminum hydride in anhydrous solvents.
  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace leaving groups on the pyrazolo[1,5-a]pyridine core.

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids while reduction can produce alcohols or amines.

This compound has been investigated for its biological activities, particularly as a potential kinase inhibitor. It has shown promise in inhibiting specific kinases involved in critical cellular signaling pathways. The inhibition of these kinases could have implications for treating various diseases where kinase activity is dysregulated, such as cancer and inflammatory conditions . Additionally, it has been explored for antimicrobial and anti-inflammatory properties.

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride typically involves cyclocondensation reactions. Common methods include:

  • Cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles.
  • Utilization of alkoxymethylene-β-dicarbonyl compounds and α,β-unsaturated systems as key reagents in the synthesis process.

Industrial production methods are not extensively documented but generally follow similar synthetic routes.

The compound's applications span various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Research: Investigated for its role in kinase inhibition and other biological pathways.
  • Material Science: Utilized in developing new materials and as precursors for bioactive molecules .

Research indicates that 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride interacts with specific molecular targets involved in cell signaling. Its mechanism of action primarily revolves around inhibiting certain kinases that regulate cell growth and differentiation. This inhibition could lead to therapeutic effects in diseases characterized by aberrant kinase activity .

Several compounds share structural similarities with 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochlorideSimilar pyrazolo structureDifferent position of carboxylic group
6-Hydroxypyrazolo[1,5-a]pyridine-7-carboxylic acidHydroxyl group additionPotentially different biological activities
Tetrazolo[1,5-a]pyridine-6-carboxylic acidContains a tetrazole ringDifferent reactivity patterns

These compounds highlight the structural diversity within the pyrazolo and pyridine family while showcasing the unique attributes of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride in terms of its potential applications and biological activities.

Early synthetic routes to pyrazolo[1,5-a]pyridine derivatives relied on cyclocondensation reactions between NH-3-aminopyrazoles and β-dicarbonyl electrophiles. While specific details of these protocols for the target compound are limited in publicly available literature, analogous systems provide insight into reaction mechanics. For example, pyrazolo[1,5-a]pyridine scaffolds have been synthesized via acid-catalyzed annulation of NH-3-aminopyrazoles with α,β-unsaturated ketones or alkynones. These reactions typically proceed through a stepwise mechanism:

  • Nucleophilic attack of the aminopyrazole’s NH group on the electrophilic carbonyl carbon
  • Tautomerization to form a conjugated dienamine intermediate
  • Intramolecular cyclization to yield the bicyclic pyrazolo-pyridine system

Key challenges in traditional methods include controlling regioselectivity at the carboxylation stage and minimizing side reactions such as over-oxidation or dimerization.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.0509053 g/mol

Monoisotopic Mass

202.0509053 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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